molecular formula C7H2Cl3NO B1584869 2,4,6-Trichlorophenyl isocyanate CAS No. 2505-31-9

2,4,6-Trichlorophenyl isocyanate

Cat. No.: B1584869
CAS No.: 2505-31-9
M. Wt: 222.5 g/mol
InChI Key: VDYWXVDWKFAUKE-UHFFFAOYSA-N
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Description

2,4,6-Trichlorophenyl isocyanate (CAS 2505-31-9) is an organochlorine compound featuring an isocyanate (–N=C=O) functional group attached to a phenyl ring substituted with chlorine atoms at the 2, 4, and 6 positions. This compound is widely utilized in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and biochemical reagents. For example, it is employed in the preparation of scintillation materials and biochemical detection kits, as noted in its use within soluble CD38 reagent kits . Its molecular formula is C₇H₂Cl₃NO, with a molecular weight of 238.46 g/mol (calculated based on substituents). The electron-withdrawing chlorine substituents enhance the electrophilicity of the isocyanate group, making it highly reactive toward nucleophiles such as amines and alcohols .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Trichlorophenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 2,4,6-trichlorophenol with phosgene (carbonyl chloride) in the presence of a base such as pyridine. The reaction typically occurs under controlled temperature conditions to prevent decomposition .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichlorophenyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Ureas: Formed from reactions with amines.

    Carbamates: Formed from reactions with alcohols.

    2,4,6-Trichlorophenylamine: Formed from hydrolysis.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4,6-trichlorophenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and reacts with nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical synthesis processes to form ureas and carbamates .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Halogenated Phenyl Isocyanates

2,4,6-Trifluorophenyl Isocyanate (CAS N/A, Molecular Formula: C₇H₂F₃NO )

  • Key Differences :
    • Fluorine, being smaller and less polarizable than chlorine, exerts weaker electron-withdrawing effects. This reduces the electrophilicity of the isocyanate group compared to the trichloro analog.
    • Applications: Primarily used in materials science for synthesizing fluorinated polymers and specialty coatings.
    • Safety: Classified under GHS codes H226 (flammable liquid), H301 (toxic if swallowed), and H331 (toxic if inhaled) .

2,4,6-Tribromophenyl Isocyanate (CAS 826-97-1, Molecular Formula: C₇H₂Br₃NO )

  • Higher molecular weight (375.72 g/mol) due to bromine substitution. Applications: Used in flame-retardant polymers and high-density materials .

2,4,5-Trichlorophenyl Isocyanate (CAS 26328-35-8, Molecular Formula: C₇H₂Cl₃NO )

  • Key Differences: The asymmetrical substitution pattern (2,4,5 vs. Less commonly reported in synthetic applications compared to the 2,4,6-isomer .

Alkyl-Substituted Analogs

2,4,6-Trimethylphenyl Isocyanate (Mesityl Isocyanate) (CAS 2958-62-5, Molecular Formula: C₁₀H₁₁NO )

  • Key Differences :
    • Methyl groups are electron-donating, reducing the electrophilicity of the isocyanate group. This makes it less reactive toward nucleophiles compared to halogenated analogs.
    • Molecular Weight: 161.20 g/mol .
    • Applications: Intermediate in polyurethane production and corrosion-resistant coatings .

Isothiocyanate Derivatives

2,4,6-Trichlorophenyl Isothiocyanate (CAS 22134-07-2, Molecular Formula: C₇H₂Cl₃NS )

  • Key Differences :
    • The –N=C=S group (isothiocyanate) is less reactive than –N=C=O, making it suitable for selective conjugation with thiols.
    • Molecular Weight: 238.52 g/mol .
    • Applications: Used in peptide modification and as a ligand in coordination chemistry .

2,4,6-Trifluorophenyl Isothiocyanate (CAS 206761-91-3, Molecular Formula: C₇H₂F₃NS )

  • Key Differences :
    • Fluorine substitution lowers molecular weight (189.16 g/mol ) and enhances stability under acidic conditions.
    • Applications: Fluorinated biomarkers and radiopharmaceuticals .

Comparative Data Table

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Properties
2,4,6-Trichlorophenyl Isocyanate 2505-31-9 C₇H₂Cl₃NO 238.46 High electrophilicity; used in biochemical kits
2,4,6-Trifluorophenyl Isocyanate N/A C₇H₂F₃NO ~187.09 (estimated) Moderate reactivity; flammable
2,4,6-Tribromophenyl Isocyanate 826-97-1 C₇H₂Br₃NO 375.72 Steric hindrance; flame-retardant applications
2,4,6-Trimethylphenyl Isocyanate 2958-62-5 C₁₀H₁₁NO 161.20 Electron-donating substituents; polyurethane synthesis
2,4,6-Trichlorophenyl Isothiocyanate 22134-07-2 C₇H₂Cl₃NS 238.52 Thiol-selective; peptide chemistry

Biological Activity

2,4,6-Trichlorophenyl isocyanate (TCPI) is a compound of significant interest in biological research due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of TCPI, summarizing key findings from various studies, including its mechanism of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H2Cl3NOC_7H_2Cl_3NO. Its structure consists of a phenyl ring substituted with three chlorine atoms and an isocyanate functional group. This configuration contributes to its reactivity and biological properties.

The mechanism of action for TCPI primarily involves its interaction with specific biological targets, including enzymes and receptors. The trichlorophenyl group enhances binding affinity to these targets, influencing various biological pathways. For instance, isocyanates are known to react covalently with nucleophilic sites in proteins, leading to modifications that can alter protein function and trigger cellular responses .

Antimicrobial Properties

TCPI exhibits notable antimicrobial activity against various pathogens. Studies have demonstrated that similar compounds can disrupt microbial cell membranes and inhibit vital cellular processes. The efficacy of TCPI in this regard makes it a candidate for further exploration in antimicrobial therapies.

Cytotoxic Effects

Research indicates that TCPI can induce cytotoxicity in specific cancer cell lines. For example, related compounds have been shown to induce apoptosis (programmed cell death) in bladder cancer cells through mechanisms involving the inhibition of critical signaling pathways such as the IGF-1R/STAT3 pathway . This suggests that TCPI may also possess anti-cancer properties.

Case Studies

  • Respiratory Effects : A study highlighted the respiratory irritant properties of isocyanates, including TCPI. High concentrations can lead to chemical bronchitis and asthma-like symptoms in exposed individuals. The dose-response relationship indicates that both acute and chronic exposure can result in significant health issues .
  • Dermal Exposure : Investigations into dermal exposure revealed that isocyanates could induce skin sensitization and contact dermatitis. The kinetics of absorption through the skin were studied using various model isocyanates, providing insights into how TCPI might behave in similar contexts .

Research Findings Summary

Study Focus Findings
Antimicrobial ActivityDemonstrated effectiveness against various pathogens; potential for therapeutic applications.
Cytotoxic MechanismInduces apoptosis in cancer cells; affects IGF-1R/STAT3 signaling pathways .
Respiratory HealthCauses bronchial irritation; linked to occupational exposure risks .
Dermal SensitizationCan lead to contact dermatitis; absorption kinetics studied .

Properties

IUPAC Name

1,3,5-trichloro-2-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3NO/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYWXVDWKFAUKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N=C=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346614
Record name 2,4,6-Trichlorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2505-31-9
Record name 2,4,6-Trichlorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trichlorophenyl Isocyanate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

1,1,3,3-tetramethylurea (1.52 ml, 12.75 mmoles) was added to a solution of phosgene (50.0 g, 505.43 mmoles) dissolved in toluene (150 ml). The resulting solution was stirred for 10 min. at which time 2,4,6-trichloroaniline (10.0 g, 50.90 mmoles) was added. The solution was heated to a temperature of 70°-80° C. for 1.5 hr. and then refluxed for 1.5 hr. while phosgene was bubbled in. After removing excess phosgene under reduced pressure, the clear upper layer solution was collected by decantation from the bottom oil layer, and the bottom oil layer was discarded. The solution was then evaporated to give a solid. The solid was dried under a vacuum to give a white solid (11.3 g, 99.3 pct). This product was recrystallized from dry carbon tetrachloride to give a colorless crystalline compound, m.p. 65°-66° C.; Infrared (IR): γ max 2,282 cm-1 (NCO); nuclear magnetic resonance (NMR) (chloroform-d): τ, 2.7 (2-proton singlet, H-3,5, aromatic protons).
Quantity
1.52 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,4,6-Trichlorophenyl isocyanate
2,4,6-Trichlorophenyl isocyanate
2,4,6-Trichlorophenyl isocyanate
2,4,6-Trichlorophenyl isocyanate
2,4,6-Trichlorophenyl isocyanate
2,4,6-Trichlorophenyl isocyanate

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